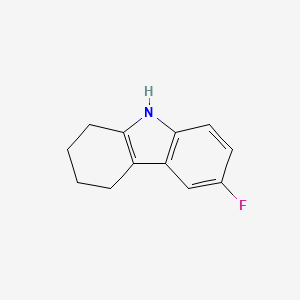
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Übersicht
Beschreibung
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated carbazole derivative, a class of compounds known for their diverse biological activities and applications in material science. Carbazoles are heterocyclic aromatic organic compounds that consist of a three-ring structure with nitrogen at the 1-position. The fluorine atom at the 6-position in this derivative could potentially influence its chemical reactivity and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of carbazole derivatives often involves multi-step chemical reactions, including cyclization and substitution processes. For instance, the synthesis of glycosylated fluoroindolo[2,3-a]carbazoles involves base-induced loss of fluorine from sp3 carbon, leading to various analogues with potential topoisomerase I inhibitory activities . Similarly, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which share a structural similarity with the carbazole nucleus, involves reactions with different substituted aromatic/heterocyclic acid chlorides, indicating the versatility of the carbazole scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the tricyclic core, which can engage in hydrogen bonding and other non-covalent interactions. The introduction of a fluorine atom can significantly alter the electronic distribution and the overall molecular conformation, which can be crucial for the biological activity and material properties of the compound. For example, carbazole-based fluorophores exhibit varying fluorescence properties based on their molecular structure and substituents .
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic displacement, and coupling reactions. The presence of a fluorine atom can act as a leaving group under certain conditions, as seen in the synthesis of glycosylated fluoroindolo[2,3-a]carbazoles . Additionally, the reactivity of the carbazole nucleus can be harnessed to create novel compounds with potential antifungal and photophysical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. For example, the aggregation-induced fluorescence of carbazole-based fluorophores is a result of their molecular packing and conformation in the solid state . The introduction of fluorine can also lead to polymorphism, mechanochromism, and non-reversible thermo-stimulus fluorescence, as observed in a novel carbazole derivative containing a fluorobenzene unit . These properties are essential for the application of carbazole derivatives in material science and as biological probes.
Wissenschaftliche Forschungsanwendungen
Chemistry and Organic Synthesis
“6-fluoro-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound used in organic synthesis . It has a molecular weight of 189.23 .
Application
This compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The oxidation process is used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Methods of Application
The oxidation process involves the use of various oxidants, solvents, and the concentration of reactants . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .
Results or Outcomes
The results of the oxidation process depend on the nature of the selected oxidant. The reaction could lead to the formation of divergent products .
Biological Activity
Tetrahydrocarbazole derivatives, such as “6-fluoro-2,3,4,9-tetrahydro-1H-carbazole”, have been associated with a broad spectrum of biological activity .
Application
These compounds have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A characteristic structural feature of tetrahydrocarbazole derivatives is the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
Methods of Application
A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Results or Outcomes
The results of the biological activity of these compounds are promising, with a broad spectrum of activity observed .
Antibacterial and Antifungal Activity
Tetrahydrocarbazole derivatives, including “6-fluoro-2,3,4,9-tetrahydro-1H-carbazole”, have shown antibacterial and antifungal properties .
Application
These compounds can be used to suppress the growth of various bacteria and yeast, as well as phytopathogenic fungi .
Methods of Application
The compounds are typically tested in vitro using standard microbiological techniques .
Results or Outcomes
The compounds have shown promising results in inhibiting the growth of various microorganisms .
Anticancer Activity
Tetrahydrocarbazole derivatives have also shown potential anticancer activity .
Application
These compounds can be used in the development of new anticancer drugs .
Methods of Application
The anticancer activity of these compounds is typically tested in vitro using cancer cell lines .
Results or Outcomes
The compounds have shown promising results in inhibiting the growth of various cancer cells .
Intermediate in Drug Synthesis
“6-fluoro-2,3,4,9-tetrahydro-1H-carbazole” can be used as an intermediate in the production of certain drugs .
Application
This compound is used as an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .
Methods of Application
The compound is synthesized and then used in further reactions to produce the desired drug .
Results or Outcomes
The use of this compound as an intermediate can lead to the production of effective anti-cancer and antibacterial drugs .
Suppression of Phytopathogenic Fungi
Tetrahydrocarbazole derivatives, including “6-fluoro-2,3,4,9-tetrahydro-1H-carbazole”, have shown properties of suppressing the growth of phytopathogenic fungi .
Application
These compounds can be used in the development of fungicides to control plant diseases .
Methods of Application
The compounds are typically tested in vitro using standard microbiological techniques .
Results or Outcomes
The compounds have shown promising results in inhibiting the growth of various phytopathogenic fungi .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOAURZPIFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407982 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
2367-17-1 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)
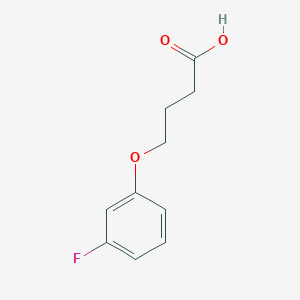
![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)
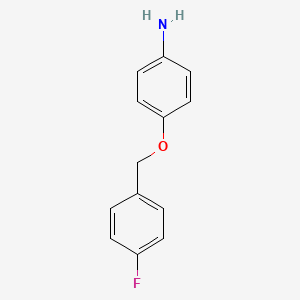
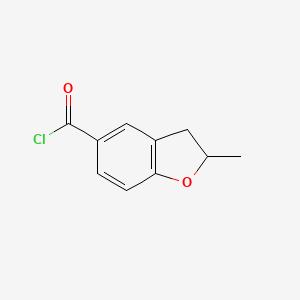
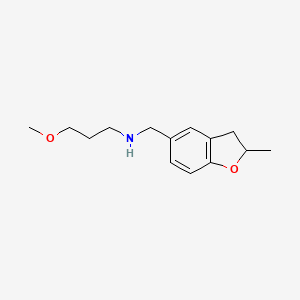
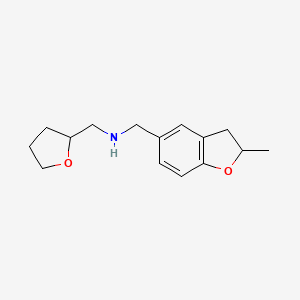
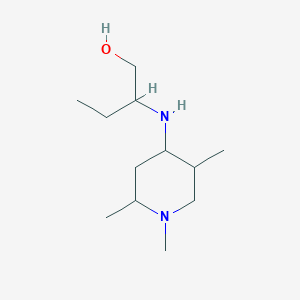
![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

